4-Bromo-2-isobutylphenol
Overview
Description
4-Bromo-2-isobutylphenol: is an organic compound with the molecular formula C10H13BrO. It is a brominated phenol derivative, where the bromine atom is positioned at the fourth carbon of the phenol ring, and an isobutyl group is attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylphenol typically involves the bromination of 2-isobutylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions are carefully controlled to ensure selective bromination at the fourth position of the phenol ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems and advanced reaction monitoring techniques helps in optimizing the reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isobutylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction Reactions: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of suitable solvents.
Major Products Formed:
Substitution Reactions: Formation of 2-isobutylphenol derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of 2-isobutylphenol without the bromine substituent.
Scientific Research Applications
4-Bromo-2-isobutylphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 4-Bromo-2-isobutylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and the phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
4-Bromo-2-methylphenol: Similar structure with a methyl group instead of an isobutyl group.
4-Bromo-2-ethylphenol: Similar structure with an ethyl group instead of an isobutyl group.
4-Bromo-2-propylphenol: Similar structure with a propyl group instead of an isobutyl group.
Uniqueness: 4-Bromo-2-isobutylphenol is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties.
Biological Activity
4-Bromo-2-isobutylphenol is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
This compound features a bromine atom and an isobutyl group attached to a phenolic ring. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets. The chemical structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with enzymes, receptors, and other biomolecules. The bromine atom and the hydroxyl group on the phenolic ring are crucial for its reactivity.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Interaction : It may bind to various receptors, influencing signaling pathways that regulate physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity
The compound has been evaluated for its cytotoxic effects on various cell lines. A study utilizing a Quantitative Structure–Activity Relationship (QSAR) model indicated that phenolic compounds with similar structures could exhibit significant toxicity towards rapidly dividing cells .
Photosynthesis Inhibition
This compound has been investigated for its potential role as an inhibitor of photosynthetic electron transport. This property is particularly relevant in agricultural contexts where it may affect herbicide efficacy .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cytotoxicity Assessment : In a comparative study, this compound was tested alongside other phenolic compounds for cytotoxic effects on cancer cell lines. The results indicated that it had comparable or superior cytotoxicity to known agents like curcumin .
Potential Applications
Given its biological activities, this compound holds promise in several fields:
- Pharmaceutical Development : Its antimicrobial and cytotoxic properties make it a candidate for drug development aimed at treating infections or cancer.
- Agricultural Applications : Its role in inhibiting photosynthetic processes suggests potential use as an herbicide or plant growth regulator.
Properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXEBMSZOQCOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736733 | |
Record name | 4-Bromo-2-(2-methylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866236-17-1 | |
Record name | 4-Bromo-2-(2-methylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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